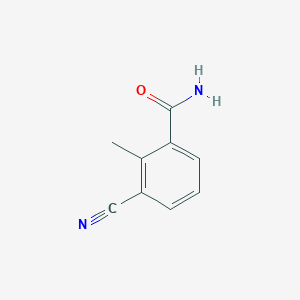
3-Cyano-2-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyano-2-methylbenzamide is an organic compound with the molecular formula C9H8N2O. It is a derivative of benzamide, characterized by the presence of a cyano group (-CN) and a methyl group (-CH3) attached to the benzene ring. This compound is of significant interest in various fields of chemistry and industry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyano-2-methylbenzamide typically involves the cyanoacetylation of amines. One common method is the reaction of 2-methylbenzoic acid with cyanogen bromide in the presence of a base, such as triethylamine, to form the cyano group. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Cyano-2-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyano group can participate in nucleophilic substitution reactions, forming different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles like amines or alcohols can react with the cyano group under basic or acidic conditions.
Major Products Formed:
Oxidation: 2-Methylbenzoic acid derivatives.
Reduction: 2-Methylbenzylamine derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-Cyano-2-methylbenzamide has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of dyes, agrochemicals, and electronic materials .
Mechanism of Action
The mechanism of action of 3-Cyano-2-methylbenzamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing inhibitors .
Comparison with Similar Compounds
- 3-Cyano-N-methylbenzamide
- 4-Cyano-N-methylbenzamide
- 3-Hydroxy-N-methylbenzamide
- 3-Amino-N-ethylbenzamide
Comparison: 3-Cyano-2-methylbenzamide is unique due to the specific positioning of the cyano and methyl groups on the benzene ring, which influences its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different chemical and biological properties, making it a valuable compound for targeted applications .
Biological Activity
3-Cyano-2-methylbenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a cyano group (-C≡N) and a methyl group attached to a benzamide structure. The presence of the cyano group allows it to act as an electrophile, which can interact with nucleophilic sites on proteins and enzymes, leading to potential modifications in their activity.
The mechanism of action for this compound primarily involves its electrophilic nature. The compound can:
- Inhibit Enzymatic Activity: It may bind to specific enzymes, altering their function and affecting various biochemical pathways. This interaction is crucial for studying enzyme mechanisms and developing inhibitors for therapeutic purposes.
- Modulate Cellular Pathways: By interacting with molecular targets, it can influence pathways related to inflammation and cancer progression.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Properties: The compound has shown potential in inhibiting cancer cell proliferation through the modulation of specific molecular targets.
- Anti-inflammatory Effects: Studies suggest that it may reduce the production of pro-inflammatory cytokines, indicating its utility in inflammatory diseases .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound. Below are key findings:
Comparative Analysis
To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds. The following table outlines key differences:
| Compound | Structure | Biological Activity |
|---|---|---|
| This compound | Cyano group + Methyl group on benzene | Anticancer, anti-inflammatory |
| 3-Cyano-N-methylbenzamide | Cyano group + N-methyl substitution | Similar activities but different potency |
| 4-Cyano-N-methylbenzamide | Cyano group at para position | Potentially lower reactivity due to steric hindrance |
Properties
CAS No. |
212374-14-6 |
|---|---|
Molecular Formula |
C9H8N2O |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
3-cyano-2-methylbenzamide |
InChI |
InChI=1S/C9H8N2O/c1-6-7(5-10)3-2-4-8(6)9(11)12/h2-4H,1H3,(H2,11,12) |
InChI Key |
ZKXNZRCAFUWFIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1C(=O)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















